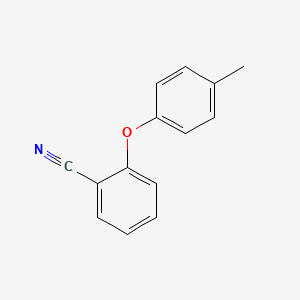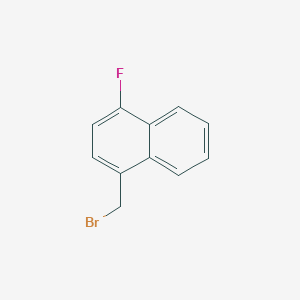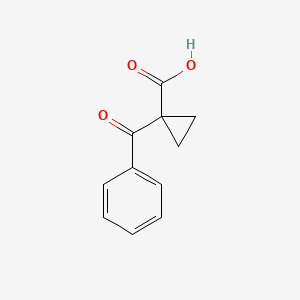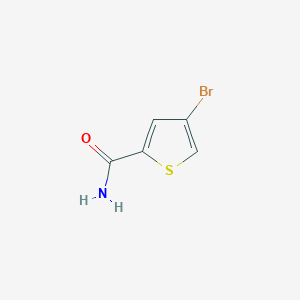
4-Bromothiophene-2-carboxamide
Overview
Description
4-Bromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C5H4BrNOS and its molecular weight is 206.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Agents
4-Bromothiophene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. A study demonstrated the solvent-free synthesis of 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, highlighting their good antibacterial and antifungal properties. The synthesized compounds were characterized by various spectroscopic methods, and their biological activities were assessed, indicating potential applications in developing new antimicrobial agents (Sharma et al., 2022).
Synthesis of Organic Light-Emitting Diodes (OLED) Materials
Research into 4-aryl substituted thiophene derivatives, synthesized from 4-bromothiophene-2-carbaldehyde, has shown promising applications in the development of functional organic light-emitting diode (OLED) materials. These compounds exhibit significant UV-Vis absorption and photoluminescent properties, making them suitable for use in OLEDs (Xu & Yu, 2011).
Spasmolytic Activity
A series of novel thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid demonstrated potentially good spasmolytic effects. These compounds were characterized through spectral analysis, and their spasmolytic activities were quantified, showing the potential for the development of new spasmolytic drugs (Rasool et al., 2020).
Catalysis and Chemical Synthesis
4-Bromothiophene derivatives are utilized in various catalytic processes, including the palladium-catalyzed direct arylation of heteroaromatics. These processes facilitate the synthesis of biheteroaryls in high yields, showcasing the compound's role in enabling efficient and selective chemical transformations (Fu et al., 2012).
Non-Linear Optical Properties and Reactivity Descriptors
The synthesis of functionalized thiophene-based pyrazole amides and their structural features, including non-linear optical properties and reactivity descriptors, were explored in a study. This research provided insights into the electronic structure and reactivity of the synthesized compounds, indicating their potential applications in materials science (Kanwal et al., 2022).
Safety and Hazards
The safety information for BTCA includes the following hazard statements: H302, H317, H319 . The precautionary statements include P280, P305, P338, P351 .
Relevant Papers Several papers have been retrieved that discuss BTCA and similar compounds. These include studies on the synthesis of heterocyclic carboxamide derivatives , the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide , and the progress and future directions with peptide-drug conjugates for targeted cancer therapy .
Properties
IUPAC Name |
4-bromothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIFYCRDSOUHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511086 | |
| Record name | 4-Bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83933-17-9 | |
| Record name | 4-Bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)
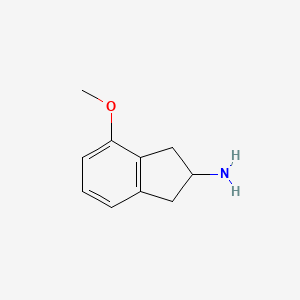

![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)

